

adamantane-1-carbonitrile chemical properties and reactivity

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Compound of Interest

Compound Name: *adamantane-1-carbonitrile*

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Adamantane-1-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, reactivity, and experimental protocols associated with **adamantane-1-carbonitrile**. The unique structural features of the adamantane cage impart notable characteristics to its derivatives, making them valuable building blocks in medicinal chemistry and materials science.

Chemical and Physical Properties

Adamantane-1-carbonitrile is a white to off-white crystalline solid.^{[1][2][3]} Its rigid, cage-like structure contributes to a high melting point and distinct solubility profile.^[4]

Table 1: Physical and Chemical Properties

Property	Value	References
Molecular Formula	C ₁₁ H ₁₅ N	[1][2][3][5][6][7][8]
Molecular Weight	161.24 g/mol	[3][5][7]
Appearance	White to pale cream crystalline powder	[1][2][3]
Melting Point	193-196 °C	[3][7]
Boiling Point	277.57 °C (estimated)	[3]
Solubility	Soluble in benzene, methanol, and ethanol.	[3]
Density	0.9100 g/cm ³ (estimated)	[3]

Spectroscopic Data

The symmetric nature of the adamantane core results in a relatively simple NMR spectrum, which becomes more complex with substitution.

Table 2: Spectroscopic Data

Technique	Key Features and Observed Shifts	References
^1H NMR	Signals corresponding to the adamantane cage protons are observed.	[1]
^{13}C NMR	Signals for the quaternary carbon of the nitrile, the bridgehead carbons, and the methylene carbons of the adamantane cage are present.	[2][5][6]
Mass Spectrometry (GC-MS)	Molecular ion peak and characteristic fragmentation pattern of the adamantane cage are observed.	[7]
Infrared (IR) Spectroscopy	A characteristic nitrile ($\text{C}\equiv\text{N}$) stretching vibration is a key feature.	[3]

Reactivity and Synthetic Applications

The reactivity of **adamantane-1-carbonitrile** is primarily centered around the nitrile functional group, with the adamantane cage remaining largely inert under many conditions.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield adamantane-1-carboxylic acid, a versatile intermediate for the synthesis of other adamantane derivatives.

Reduction

Reduction of the nitrile group provides 1-aminomethyladamantane, introducing a primary amine functionality that is useful for further derivatization in drug discovery.

Formation of Heterocycles

Adamantane-1-carbonitrile serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it is a starting material for adamantyl-1,3,4-oxathiazol-2-one.

N-Oxide Formation and Cycloadditions

The nitrogen of the nitrile can be oxidized to form **adamantane-1-carbonitrile** N-oxide. This intermediate can undergo 1,3-dipolar cycloaddition reactions with various dienophiles, providing a route to five-membered heterocycles. The N-oxide can also rearrange to form the corresponding isocyanate.

Caption: Reactivity of **Adamantane-1-carbonitrile** N-Oxide.

Experimental Protocols

Synthesis of Adamantane-1-carbonitrile from Adamantane-1-carboxylic Acid

A common method for the synthesis of nitriles is from the corresponding carboxylic acid.

Reaction Scheme:

Caption: Synthesis of **Adamantane-1-carbonitrile**.

Procedure:

- Materials: Adamantane-1-carboxylic acid, acetonitrile, carbon tetrachloride, and a vanadium or molybdenum catalyst (e.g., $\text{VO}(\text{acac})_2$).^[6]
- Apparatus: A reaction vessel suitable for heating under an inert atmosphere.
- Steps:
 - In a suitable reaction vessel, combine adamantane-1-carboxylic acid, an excess of acetonitrile, and carbon tetrachloride.
 - Add a catalytic amount of $\text{VO}(\text{acac})_2$.
 - Heat the reaction mixture to 150-170 °C for several hours.

- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and purify by standard methods such as column chromatography or recrystallization to yield **adamantane-1-carbonitrile**.

Hydrolysis of Adamantane-1-carbonitrile to Adamantane-1-carboxylic Acid

Procedure:

- Materials: **Adamantane-1-carbonitrile**, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., water or ethanol/water mixture).
- Apparatus: A round-bottom flask with a reflux condenser.
- Steps:
 - Dissolve **adamantane-1-carbonitrile** in a suitable solvent in a round-bottom flask.
 - Add an excess of the strong acid or base.
 - Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
 - If using acid, cool the mixture and neutralize with a base to precipitate the carboxylic acid. If using a base, cool the mixture and acidify to precipitate the product.
 - Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.^[2]

Safety Information

Adamantane-1-carbonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

Adamantane-1-carbonitrile is a key intermediate with a unique combination of a rigid, lipophilic adamantane core and a versatile nitrile functional group. Its chemical properties and reactivity make it a valuable starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The experimental protocols provided herein offer a foundation for the synthesis and further modification of this important compound.

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